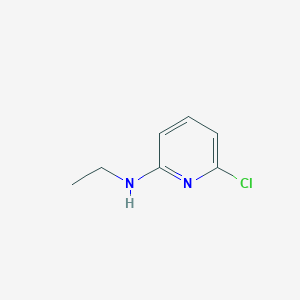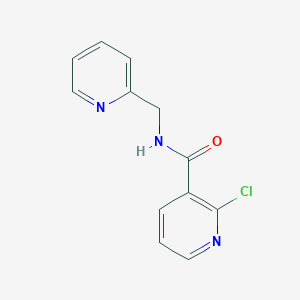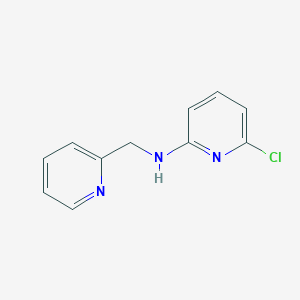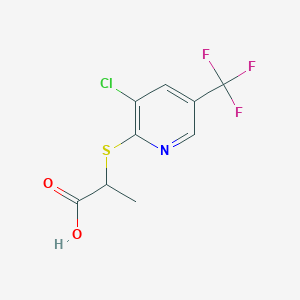![molecular formula C14H16N2O6S B3022200 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 929696-36-6](/img/structure/B3022200.png)
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the provided studies. In one study, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles . Additionally, o-sulfamidotriazobenzenes were synthesized from 1,1'-sulfonylbis(benzotriazole) by reacting with secondary amines at room temperature .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using Hartree–Fock (HF) and Density Functional Theory (DFT) methods. The most stable conformer was identified, and its theoretical data were found to be consistent with experimental X-ray parameters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include N-sulfonation, coupling reactions under pH control, and substitution reactions at the oxygen atom. These reactions are crucial for the introduction of various functional groups that contribute to the biological activity of the synthesized compounds .
Physical and Chemical Properties Analysis
The synthesized piperidine derivatives were characterized using techniques such as 1H-NMR, IR, and elemental analysis. The physical state of the compounds (solid state) and their vibrational spectra were also determined . The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence the antibacterial activity of the compounds .
The synthesized piperidine derivatives were evaluated for their biological activities. For instance, the antimicrobial efficacy of the compounds was tested against bacterial and fungal pathogens of tomato plants, with some compounds showing significant potent activities . Novel (4-piperidin-1-yl)-phenyl sulfonamides were evaluated for their activity on the human beta(3)-adrenergic receptor, with certain modifications leading to potent agonists with high selectivity . The bioactivity of O-substituted sulfonamides was assessed against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with notable activity observed against butyrylcholinesterase .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
- Synthesis Techniques : The compound has been utilized in synthesizing various derivatives, including those with sulfinyl or sulfonyl groups, which are subsequently used to create potent antibacterial agents (Miyamoto et al., 1987).
- Antibacterial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing promising results against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Chemical Transformations and Applications
- Chemical Transformations : Research has explored the treatment of related chemical structures with acids and amines to produce new compounds with potential therapeutic applications (Dushamov et al., 2020).
- Coordination Polymers : The compound has been used to synthesize coordination polymers with potential applications in photoluminescence (Liang-cai Yu et al., 2006).
Biological Evaluation
- Anticancer Properties : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from this compound have been evaluated as potential anticancer agents, showing promising results in comparison to standard drugs (Rehman et al., 2018).
Miscellaneous Applications
- Antimicrobial Activity : Some derivatives have been tested for their antimicrobial properties against pathogens affecting plants, such as tomato plants (Vinaya et al., 2009).
- Enzymatic Studies : The compound has also been studied in the context of its metabolic pathways involving various cytochrome P450 enzymes (Hvenegaard et al., 2012).
Zukünftige Richtungen
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could potentially have significant applications in various fields .
Eigenschaften
IUPAC Name |
1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-15-11-5-4-10(7-12(11)22-14(15)19)23(20,21)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFKAMBIHNKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC(C3)C(=O)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




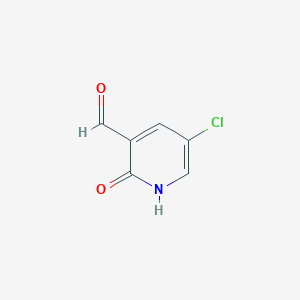
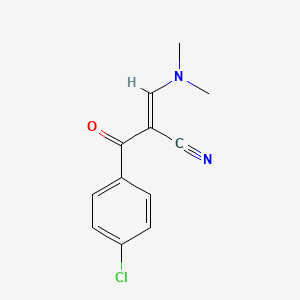


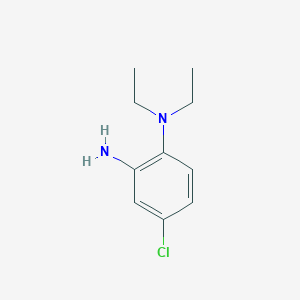
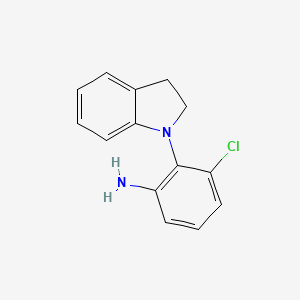
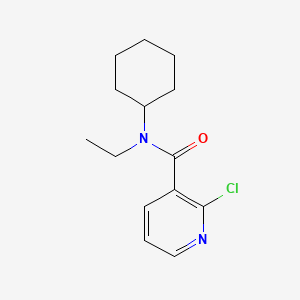
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)
